Synthetic Utility as a Key Intermediate for Ingenol Derivatives (2-Chloro vs. 2-Bromo Analog)
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is specifically required as the acylating agent to synthesize ingenol 3-(2-chloro-5-isopropylthiazole-4-carboxylate) (CAS 1383547-69-0), a compound claimed for therapeutic use in stimulating neutrophil oxidative burst [1]. The patent literature explicitly details the use of this exact 2-chloro thiazole-4-carboxylate ester, indicating that the chloro substituent provides the precise reactivity and steric profile for conjugation to the ingenol core. This represents a specific, documented application for which the 2-bromo analog (CAS 81569-28-0) is not cited, suggesting a critical difference in utility for this particular synthetic transformation.
| Evidence Dimension | Synthetic Utility in Documented Patent |
|---|---|
| Target Compound Data | Explicitly claimed as a reactant for synthesizing ingenol 3-(2-chloro-5-isopropylthiazole-4-carboxylate) [1]. |
| Comparator Or Baseline | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate (CAS 81569-28-0) |
| Quantified Difference | Target compound is documented as an essential intermediate in a specific patent application for therapeutic compounds, while no such direct use is found for the 2-bromo analog in similar patent literature. |
| Conditions | Synthesis of ingenol-3-acylates as described in US Patent Application US20140303150A1 [1]. |
Why This Matters
This provides direct evidence of the compound's specific utility in a documented medicinal chemistry application, differentiating it from a closely related halogen analog for procurement decisions.
- [1] Grue-Sørensen, G. (2014). INGENOL-3-ACYLATES III AND INGENOL-3-CARBAMATES. U.S. Patent Application Publication No. US20140303150A1. View Source
